2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Übersicht

Beschreibung

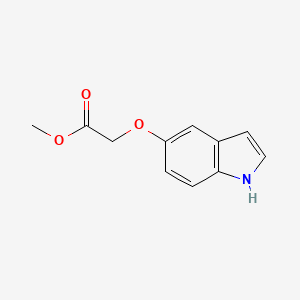

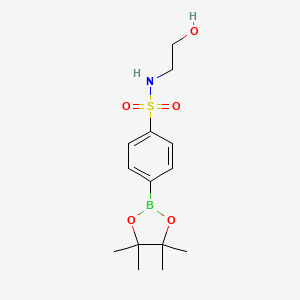

“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is a chemical compound with the molecular formula C7H6F3NO . It is also known by its IUPAC name, methyl 6-(trifluoromethyl)-2-pyridinyl ether . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis

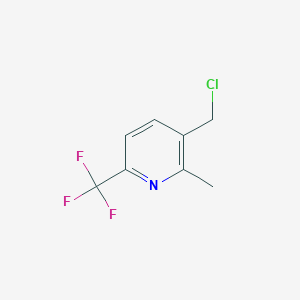

The molecular structure of “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” can be represented by the canonical SMILES stringCOc1cccc(n1)C(F)(F)F . This indicates that the molecule consists of a pyridine ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it . Chemical Reactions Analysis

While specific chemical reactions involving “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” are not detailed in the search results, it’s worth noting that TFMP derivatives are generally used in the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .Wissenschaftliche Forschungsanwendungen

Methanol Reforming and Catalyst Research

Methanol reforming processes, including methanol decomposition, partial oxidation of methanol, steam reforming of methanol, and oxidative steam reforming of methanol, are crucial for hydrogen production, a key component in clean energy technologies. The review of Cu-based catalysts in these processes underscores the importance of kinetic, compositional, and morphological characteristics in optimizing methanol reforming reactions. This highlights the potential application of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol in catalysis research, particularly in enhancing the efficiency and stability of catalysts used in methanol reforming for hydrogen production (Yong et al., 2013).

Chemical Marker for Insulating Paper Degradation

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is another potential area of research application. Methanol, identified during thermal ageing tests of oil-immersed insulating papers, serves as an indicator of cellulosic solid insulation degradation. This suggests the potential for 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol or its derivatives to be studied as novel markers or reactants in monitoring or improving the degradation processes of insulating materials in the energy sector (Jalbert et al., 2019).

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, have been identified as effective anticorrosive materials. These compounds form highly stable chelating complexes with metallic surfaces, offering potential research avenues for 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol in the development of new corrosion inhibitors for metal protection. This application is particularly relevant in industrial settings where corrosion resistance is paramount (Verma et al., 2020).

Atmospheric Chemistry and Environmental Impact

The atmospheric reactivity of methoxyphenols, including their role in biomass burning and potential to form secondary organic aerosols (SOA), points to the importance of understanding the environmental impacts of methoxy-containing compounds. Research into the degradation pathways, kinetics, and mechanisms of these reactions can provide insights into the atmospheric behavior of related compounds, including 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol. This is crucial for assessing their environmental footprint and potential effects on air quality and climate (Liu et al., 2022).

Safety And Hazards

“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226, H300, H315, H319, and H335, indicating that it is flammable, toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions of “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLXEUBRTSMAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733145 | |

| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

CAS RN |

917396-37-3 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)